7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one intermediate with a piperazine derivative, such as 4-(3-methoxyphenyl)piperazine, under basic conditions.
Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific receptors or enzymes in the treatment of diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. For example, derivatives of this compound have been shown to interact with serotonin receptors, which are involved in various physiological processes, including mood regulation and neurotransmission . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-acetyl-7-hydroxy-4-methylcoumarin: A similar compound with a different substitution pattern, known for its activity on serotonin receptors.
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: Another chromen-2-one derivative with different functional groups.
Uniqueness
7-hydroxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as serotonin receptors, sets it apart from other similar compounds and highlights its potential for therapeutic applications.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-hydroxy-3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C24H26N2O5/c1-15-19-7-8-21(27)16(2)23(19)31-24(29)20(15)14-22(28)26-11-9-25(10-12-26)17-5-4-6-18(13-17)30-3/h4-8,13,27H,9-12,14H2,1-3H3 |
InChI Key |
SVKPJWBRTMPDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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